physicochemical properties of 2,6-Dichloro-4-fluorobenzotrifluoride
physicochemical properties of 2,6-Dichloro-4-fluorobenzotrifluoride
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-fluorobenzotrifluoride: A Predictive and Methodological Approach
Abstract: 2,6-Dichloro-4-fluorobenzotrifluoride is a halogenated aromatic compound with potential utility as a building block in the synthesis of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine and trifluoromethyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, grounded in a comparative study of structurally related analogs. Due to the scarcity of published empirical data for this specific molecule[2], this document emphasizes the experimental methodologies required for its definitive characterization. It is designed for researchers, medicinal chemists, and drug development professionals who require a robust framework for understanding and empirically validating the properties of novel chemical entities.
Molecular Structure and Predicted Electronic Profile
The structure of 2,6-Dichloro-4-fluorobenzotrifluoride features a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl (-CF₃) group. This substitution pattern dictates its chemical reactivity and physical properties.
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Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). It is also a lipophilic moiety that can enhance metabolic stability.
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Chlorine Atoms (-Cl): The two chlorine atoms are ortho to the -CF₃ group. They are also electron-withdrawing via induction but can act as weak resonance donors. Their presence significantly increases the molecule's molecular weight and is expected to raise its melting and boiling points compared to less halogenated analogs.
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Fluorine Atom (-F): The fluorine at the para-position is the most electronegative element, exerting a strong inductive electron-withdrawing effect.
Collectively, these substituents create a highly electron-deficient aromatic ring, which has significant implications for its reactivity, particularly in reactions like nucleophilic aromatic substitution.[3]
Physicochemical Properties: A Comparative and Predictive Analysis
| Property | Predicted Value for 2,6-Dichloro-4-fluorobenzotrifluoride | 2,4-Dichlorobenzotrifluoride | 3,4-Dichlorobenzotrifluoride[4] | 4-Fluorobenzotrifluoride[5] |
| Molecular Formula | C₇H₂Cl₂F₄ | C₇H₃Cl₂F₃ | C₇H₃Cl₂F₃ | C₇H₄F₄ |
| Molecular Weight | 233.00 g/mol | 215.00 g/mol | 215.00 g/mol | 164.10 g/mol |
| Melting Point (°C) | Expected to be a low-melting solid or liquid | - | -13 to -12 °C | -42 to -41.7 °C |
| Boiling Point (°C) | > 175 °C | 117-118 °C | 173-174 °C | 102-105 °C |
| Density (g/mL) | ~1.5 - 1.6 g/mL at 25 °C | 1.484 g/mL at 25 °C | 1.478 g/mL | 1.293 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.48 - 1.49 | 1.481 | 1.475 | 1.401 |
Rationale for Predictions:
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Boiling Point: The addition of a fluorine atom and the different substitution pattern compared to its isomers are expected to increase intermolecular forces (dipole-dipole interactions), leading to a boiling point likely higher than that of 3,4-Dichlorobenzotrifluoride.
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Density: Increased halogenation typically leads to a higher density. The predicted value is an extrapolation based on the increase seen between mono- and di-halogenated analogs.
Experimental Determination of Physicochemical Properties
Accurate characterization requires empirical measurement. The following sections detail the standard, self-validating protocols for determining the core physicochemical properties essential for drug development.[6]
Melting Point and Purity Assessment via Differential Scanning Calorimetry (DSC)
Causality of Method Selection: While a traditional melting point apparatus can determine the melting range, DSC offers superior accuracy and additional insights. It measures the heat flow required to raise a sample's temperature, providing a precise melting onset and peak temperature. Furthermore, the shape of the melting endotherm can be used to assess the purity of the compound, a critical parameter in drug development.[7]
Experimental Protocol:
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Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) to ensure temperature and enthalpy accuracy.
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Sample Preparation: Accurately weigh 1-3 mg of 2,6-Dichloro-4-fluorobenzotrifluoride into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.
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Thermal Program: Place both pans into the DSC cell. Initiate a heating program, typically ramping the temperature from ambient to a temperature well above the expected melting point at a constant rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined from the onset of the endothermic peak. The area under the peak corresponds to the enthalpy of fusion. A broad peak may indicate the presence of impurities.
Workflow for DSC Analysis
Caption: Workflow for determining melting point and purity via DSC.
Thermodynamic Solubility Profiling
Causality of Method Selection: Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is considered the gold standard for determining thermodynamic solubility as it allows the system to reach equilibrium, providing a more accurate and relevant value for physiological conditions than kinetic or high-throughput methods.[6]
Experimental Protocol:
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System Preparation: Prepare saturated solutions by adding an excess amount of 2,6-Dichloro-4-fluorobenzotrifluoride to a series of vials containing pharmaceutically relevant solvents (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol, DMSO).
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining thermodynamic solubility.
Spectroscopic and Spectrometric Characterization
Structural confirmation is paramount. The following spectroscopic signatures are predicted for 2,6-Dichloro-4-fluorobenzotrifluoride and would be used to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.[8]
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¹⁹F NMR: This is a crucial technique for fluorinated compounds. Two distinct signals are expected:
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A singlet for the -CF₃ group (around -60 to -65 ppm relative to CFCl₃).
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A triplet for the aromatic fluorine atom (C4-F), due to coupling with the two adjacent protons (C3-H and C5-H).
-
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¹H NMR: A single signal is expected for the two equivalent aromatic protons (C3-H and C5-H). This signal should appear as a doublet of triplets or a complex multiplet due to coupling with the adjacent C4-F and potentially longer-range coupling to the -CF₃ group.
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¹³C NMR: Due to the molecule's symmetry, four signals for the aromatic carbons and one for the -CF₃ carbon are expected. The carbon signals will show characteristic splitting (quartet for the -CF₃ carbon, and various C-F couplings for the aromatic carbons).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.[9]
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Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₂Cl₂F₄).
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Isotopic Pattern: A highly characteristic isotopic pattern will be observed for the molecular ion due to the presence of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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C-F Stretching: Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, characteristic of the C-F bonds in the -CF₃ group and on the aromatic ring.
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C-Cl Stretching: Absorptions in the 600-800 cm⁻¹ region are indicative of the C-Cl bonds.
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Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the benzene ring.
Conclusion
While 2,6-Dichloro-4-fluorobenzotrifluoride remains a poorly characterized compound in public literature, its structural features suggest it could be a valuable synthon in medicinal and materials chemistry. This guide provides a robust framework for its study, moving from a predictive analysis based on sound chemical principles and analog data to detailed, actionable protocols for its empirical characterization. The successful application of these methodologies will enable researchers to fully elucidate its physicochemical profile, paving the way for its potential application in drug discovery and development.
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